3-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)benzene-1,2-diol
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Overview
Description
3-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)benzene-1,2-diol is a compound that features a benzene ring substituted with a chlorine atom, a tetrazole ring, and two hydroxyl groups The presence of the tetrazole ring, a five-membered ring containing four nitrogen atoms, imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions, such as room temperature and aqueous solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents is optimized to ensure safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
3-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)benzene-1,2-diol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of carboxyl-containing molecules. This interaction can modulate enzyme activity, receptor binding, and other biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-phenyl-1H-tetrazole: Similar structure but lacks the hydroxyl groups.
Losartan Potassium: Contains a tetrazole ring and is used as an antihypertensive drug.
3,5-Dichloro-2-hydroxybenzoic acid: Similar benzene ring substitution pattern but lacks the tetrazole ring.
Uniqueness
3-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)benzene-1,2-diol is unique due to the combination of the tetrazole ring and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
3-chloro-5-(2H-tetrazol-5-yl)benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c8-4-1-3(2-5(13)6(4)14)7-9-11-12-10-7/h1-2,13-14H,(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFYLXRCIFZRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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